molecular formula C11H14ClNO B13092359 2-(2-Chlorophenoxymethyl)pyrrolidine

2-(2-Chlorophenoxymethyl)pyrrolidine

Cat. No.: B13092359
M. Wt: 211.69 g/mol
InChI Key: UEVSIPVDOOIGLY-UHFFFAOYSA-N
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Description

2-(2-Chlorophenoxymethyl)pyrrolidine is a chemical compound featuring the pyrrolidine ring, a saturated nitrogen heterocycle that is a privileged scaffold in medicinal chemistry and drug discovery . The pyrrolidine ring is highly valued for its three-dimensional, non-planar structure, which allows for efficient exploration of pharmacophore space and can contribute to improved solubility and pharmacokinetic profiles of drug candidates . This particular derivative is substituted with a 2-chlorophenoxymethyl group, making it a versatile intermediate or building block for the synthesis of more complex molecules targeting a range of human diseases. Pyrrolidine rings are found in numerous biologically active molecules and approved drugs across various therapeutic areas, including as anticancer agents, antibacterial agents, central nervous system (CNS) active compounds, and antidiabetics . The stereogenicity of the pyrrolidine ring is a critical feature, as different stereoisomers can lead to vastly different biological profiles due to enantioselective binding with protein targets . Researchers can utilize this compound to explore structure-activity relationships (SAR) and develop novel therapeutic agents. The product is provided for research and development purposes in laboratory settings only. This compound is For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

2-[(2-chlorophenoxy)methyl]pyrrolidine

InChI

InChI=1S/C11H14ClNO/c12-10-5-1-2-6-11(10)14-8-9-4-3-7-13-9/h1-2,5-6,9,13H,3-4,7-8H2

InChI Key

UEVSIPVDOOIGLY-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)COC2=CC=CC=C2Cl

Origin of Product

United States

The Significance of Pyrrolidine Based Scaffolds in Medicinal Chemistry and Drug Discovery

The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in the development of new therapeutic agents. nih.govfrontiersin.org This structural motif is prevalent in a vast array of natural products, alkaloids, and pharmacologically active compounds, making it a versatile scaffold for designing novel drug candidates. frontiersin.orgwikipedia.org Its importance is underscored by its presence in the amino acid proline, a fundamental building block of proteins. pharmablock.com

The utility of the pyrrolidine scaffold in medicinal chemistry is attributed to several key features:

Three-Dimensional Complexity : As a saturated, non-planar ring, the sp³-hybridized atoms of pyrrolidine allow for the creation of complex, three-dimensional molecules. nih.govresearchgate.net This structural diversity is crucial for selective interaction with biological targets like enzymes and receptors. nih.govchemicalbook.com

Stereochemical Diversity : The pyrrolidine ring often contains chiral centers, meaning different spatial arrangements (stereoisomers) of the same molecule can be synthesized. nih.govnih.gov These distinct stereoisomers can exhibit vastly different biological profiles due to their unique binding modes with enantioselective proteins. researchgate.net

Physicochemical Properties : Incorporating a pyrrolidine motif can enhance a drug's aqueous solubility and other important physicochemical properties. pharmablock.com The nitrogen atom in the ring can act as a hydrogen bond acceptor, while the N-H group can serve as a hydrogen bond donor, facilitating interactions with biological targets. pharmablock.com

These characteristics have led to the incorporation of the pyrrolidine scaffold in a wide range of approved drugs, including antiviral, anticancer, anti-inflammatory, and antidiabetic agents. nih.govmdpi.comnih.gov Researchers continue to explore new synthetic methods and functionalizations of the pyrrolidine ring to develop next-generation therapeutics. nih.govorganic-chemistry.org

An Overview of 2 2 Chlorophenoxymethyl Pyrrolidine in the Landscape of Substituted Pyrrolidine Derivatives

The landscape of substituted pyrrolidines is vast, with modifications made to achieve specific therapeutic goals. Common derivatives include:

Pyrrolidin-2-ones and Pyrrolidine-2,5-diones : These feature one or two carbonyl groups on the pyrrolidine (B122466) ring and are investigated for a range of activities, including anticonvulsant properties. nih.govatamanchemicals.com Several pharmaceutical drugs, such as cotinine (B1669453) and ethosuximide, are derivatives of 2-pyrrolidone. wikipedia.org

Spiro-pyrrolidines : In these complex structures, the pyrrolidine ring is fused to another ring system through a single shared atom. nih.gov They are being explored for activities such as α-amylase inhibition, relevant to diabetes research. frontiersin.orgnih.gov

Polyhydroxylated Pyrrolidines : The addition of multiple hydroxyl (-OH) groups can lead to compounds that act as potent enzyme inhibitors, with potential applications as antidiabetic and anticancer drugs. nih.gov

The specific substitutions on 2-(2-Chlorophenoxymethyl)pyrrolidine—a chlorophenyl group linked via an oxymethyl bridge—contribute unique electronic and steric properties to the molecule. The chlorine atom, as a halogen, can influence the molecule's binding affinity and metabolic stability. The phenoxymethyl (B101242) group adds a degree of aromaticity and bulk, which can be pivotal for its interaction with specific biological targets. The synthesis of such derivatives often involves multi-step processes starting from precursors like N-protected prolines or employing strategies like intramolecular amination of C-H bonds. mdpi.comorganic-chemistry.orgnih.gov

Academic Research Trajectories and Objectives for 2 2 Chlorophenoxymethyl Pyrrolidine

Strategies for Pyrrolidine Ring Construction and Functionalization

The synthesis of substituted pyrrolidines can be approached in two primary ways: by building the heterocyclic ring from acyclic precursors (de novo synthesis) or by modifying a pre-existing pyrrolidine scaffold.

De novo strategies offer flexibility in introducing a variety of substituents onto the pyrrolidine ring during its formation. Several powerful methods have been developed for this purpose.

One of the most classic and versatile methods is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and an alkene dipolarophile. nih.govnih.gov This [3+2] cycloaddition is a powerful tool for the stereocontrolled synthesis of polysubstituted pyrrolidines. nih.gov The azomethine ylides, which can be generated in situ from various precursors like α-amino acids, react with alkenes to directly form the five-membered pyrrolidine ring. researchgate.net

Another significant approach involves the intramolecular cyclization of functionalized linear precursors. This can include:

Intramolecular Amination : Copper-catalyzed intramolecular amination of unactivated remote C(sp³)–H bonds provides a mild and effective route to pyrrolidines. organic-chemistry.org

Reductive Amination and Cyclization : A biocatalytic strategy employs transaminases on ω-chloroketones, which generates a chiral amine that spontaneously cyclizes to form a 2-substituted pyrrolidine. nih.govacs.org

Domino Reactions : Iridium-catalyzed domino-ring-opening cyclization of vinyl aziridines with β-ketocarbonyl compounds has been developed to access functionalized pyrrolidines and pyrrolines. acs.org

More recent and novel strategies include the ring contraction of pyridines . A photo-promoted reaction of pyridines with silylborane can afford pyrrolidine derivatives, representing a unique skeletal editing approach to the pyrrolidine core. researchgate.net

When a pyrrolidine ring is already available, direct functionalization offers a more convergent route to the desired products. A key challenge is the selective activation of C-H bonds.

Recent advances have enabled the redox-neutral α-functionalization of pyrrolidines . rsc.org This method allows for the direct arylation at the α-position in a one-pot reaction using a quinone monoacetal as an oxidizing agent. rsc.org The reaction proceeds through the formation of an iminium ion, which is then captured by a nucleophile. rsc.org This strategy provides a green and practical alternative to metal-mediated functionalization for producing α-aryl-substituted pyrrolidines. rsc.orgrsc.org This approach can be applied to pyrrolidine itself as well as substituted piperidines. rsc.org

Stereoselective Synthesis of this compound Enantiomers

For many pharmaceutical applications, obtaining a single enantiomer of a chiral molecule is crucial. The target compound, this compound, possesses a stereocenter at the C2 position, necessitating stereoselective synthetic methods.

Chiral pool synthesis leverages the inherent chirality of readily available natural products. L-proline and D-proline, as enantiomerically pure amino acids, are ideal starting materials for synthesizing chiral 2-substituted pyrrolidines. mdpi.commdpi.comunibo.it

A common strategy begins with the reduction of the carboxylic acid of proline to a primary alcohol, yielding enantiopure (S)- or (R)-prolinol ((S)- or (R)-2-(hydroxymethyl)pyrrolidine). mdpi.com This transformation is typically achieved using reducing agents like lithium aluminum hydride. mdpi.com The resulting chiral alcohol can then be coupled with 2-chlorophenol (B165306) via a Williamson ether synthesis. This reaction involves deprotonating the phenol (B47542) to form a phenoxide, which then acts as a nucleophile to displace a leaving group on the prolinol-derived intermediate (e.g., a tosylate or mesylate), forming the desired ether linkage and yielding enantiopure (S)- or (R)-2-(2-Chlorophenoxymethyl)pyrrolidine.

Other natural precursors, such as aspartic acid, can also serve as starting points for the synthesis of chiral pyrrolidine derivatives. thieme-connect.com

Asymmetric catalysis offers a powerful alternative to chiral pool synthesis, creating chirality from achiral or racemic starting materials. Both organocatalysis and biocatalysis have been successfully applied to the synthesis of chiral pyrrolidines.

Asymmetric Organocatalysis , born from the discovery that proline itself can catalyze asymmetric aldol (B89426) reactions, has expanded significantly. nih.govnih.gov Diarylprolinol silyl (B83357) ethers, which are derivatives of proline, are highly effective organocatalysts for the asymmetric functionalization of aldehydes. unibo.itnih.gov These catalysts can be used in various transformations, including [3+2] cycloadditions and Michael additions, to construct chiral pyrrolidine rings with high enantioselectivity. researchgate.net An "asymmetric 'clip-cycle'" strategy has been developed where a chiral phosphoric acid catalyzes an enantioselective intramolecular aza-Michael cyclization to form substituted pyrrolidines with high enantiomeric excess. whiterose.ac.uk

Biocatalysis utilizes enzymes to perform highly selective chemical transformations. Transaminases (TAs) are particularly effective for synthesizing chiral amines. nih.gov In a notable strategy, TAs are used to catalyze the asymmetric amination of commercially available ω-chloroketones. nih.govacs.org The resulting chiral ω-chloroamine undergoes spontaneous intramolecular cyclization to yield 2-substituted pyrrolidines. A key advantage of this method is the ability to produce either enantiomer of the product by selecting the appropriate (R)- or (S)-selective transaminase, often achieving excellent yields and enantiomeric excesses (>99% ee). nih.govacs.org

Table 1: Comparison of Asymmetric Catalytic Methods for Pyrrolidine Synthesis
MethodCatalyst TypeTypical PrecursorsKey AdvantageReported Enantiomeric Excess (ee)Reference
Transaminase-Triggered CyclizationBiocatalyst (Enzyme)ω-chloroketonesAccess to both enantiomers with high selectivity>95% up to >99.5% nih.govacs.org
Asymmetric 'Clip-Cycle'Chiral Phosphoric AcidBis-homoallylic aminesForms 2,2- and 3,3-disubstituted pyrrolidinesHigh enantioselectivities reported whiterose.ac.uk
Asymmetric [3+2] CycloadditionProline-derived OrganocatalystAzomethine ylides, AlkenesDirect construction of polysubstituted ringUp to 98% ee researchgate.net

Synthetic Routes to Diverse this compound Derivatives

The creation of analogs of a lead compound is essential for structure-activity relationship (SAR) studies. Synthetic routes to derivatives of this compound can be designed by modifying either the aromatic portion or the pyrrolidine ring.

A straightforward approach to a diverse library of analogs involves varying the phenolic coupling partner. Starting with a common chiral intermediate like (S)-2-(hydroxymethyl)pyrrolidine (derived from L-proline), a series of Williamson ether syntheses can be performed with a wide range of commercially available substituted phenols (e.g., fluorophenols, methylphenols, nitrophenols). This strategy allows for systematic exploration of the effects of substituents on the phenoxy ring. A similar approach has been used to synthesize analogs of other phenoxy-pyrrolidine compounds. nih.gov

Alternatively, the this compound core can be further functionalized. Using the redox-neutral α-C-H functionalization methods described previously, an additional aryl or other nucleophilic group could potentially be introduced at the C5 position of the pyrrolidine ring. rsc.orgrsc.org Furthermore, the secondary amine of the pyrrolidine ring serves as a handle for N-alkylation or N-acylation, providing another avenue for derivatization.

Methods for Introducing the Chlorophenoxymethyl Moiety

The cornerstone of synthesizing this compound is the formation of the ether linkage between the pyrrolidine and the chlorophenoxy moieties. The most prevalent and well-established method for this transformation is the Williamson ether synthesis . miracosta.edunih.gov This classical organic reaction involves the nucleophilic substitution of a halide by an alkoxide.

In the context of synthesizing the target molecule, the reaction typically proceeds via the deprotonation of 2-pyrrolidinemethanol with a strong base to form the corresponding alkoxide. This is followed by the reaction of the alkoxide with a 2-chlorophenyl halide, most commonly 2-chlorofluorobenzene or 2-chlorobenzyl chloride. The choice of base is critical and often includes sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). The reaction conditions, including temperature and reaction time, are optimized to ensure complete conversion and minimize side reactions.

A general representation of this synthesis is depicted below:

Scheme 1: Williamson Ether Synthesis of this compound

(Pyrrolidine) represents the pyrrolidine ring.

The efficiency of the Williamson ether synthesis can be influenced by several factors, including the nature of the leaving group on the chlorophenyl precursor and the steric hindrance around the reacting centers.

Chemical Modifications at the Pyrrolidine Nitrogen and Ring Carbons

Once the this compound core structure is assembled, further diversification can be achieved through modifications at the pyrrolidine nitrogen and, to a lesser extent, the ring carbons.

N-Functionalization: The secondary amine of the pyrrolidine ring is a prime site for chemical modification, allowing for the introduction of a wide array of functional groups.

N-Alkylation: The nitrogen can be readily alkylated using various alkyl halides in the presence of a base. This reaction introduces alkyl chains of varying lengths and functionalities, which can significantly impact the compound's physicochemical properties.

N-Acylation: Reaction with acyl chlorides or acid anhydrides leads to the formation of amides. This modification can be used to introduce carbonyl-containing moieties, which can serve as handles for further functionalization or to modulate the electronic properties of the molecule. beilstein-journals.org

N-Sulfonylation: The introduction of a sulfonyl group, typically by reacting with a sulfonyl chloride, yields sulfonamides. This functional group can alter the acidity of the N-H proton and influence the compound's biological activity.

C-Functionalization: While less common than N-functionalization, modifications at the carbon atoms of the pyrrolidine ring can also be achieved, though often requiring more complex synthetic strategies. These modifications can involve the introduction of substituents at the 3, 4, or 5 positions of the ring, leading to a diverse range of analogs.

Systematic Variations on the Chlorophenyl Substituent

Systematic variations of the chlorophenyl moiety are crucial for structure-activity relationship (SAR) studies. This involves altering the position of the chlorine atom on the phenyl ring or introducing additional substituents.

The synthesis of analogs with the chlorine atom at the meta- or para-positions (3-chloro and 4-chloro, respectively) can be achieved by employing the appropriately substituted chlorophenol in the initial Williamson ether synthesis. The electronic and steric effects of the chlorine's position can influence the reactivity of the starting materials and the properties of the final products.

Furthermore, the introduction of other substituents on the phenyl ring, such as methyl, methoxy, or nitro groups, in addition to the chlorine atom, allows for a fine-tuning of the molecule's properties. The synthesis of these more complex analogs follows the same fundamental principles of the Williamson ether synthesis, utilizing appropriately substituted phenol derivatives.

Reactants Product Key Reaction
2-Pyrrolidinemethanol, 2-ChlorophenolThis compoundWilliamson Ether Synthesis
2-Pyrrolidinemethanol, 3-Chlorophenol2-(3-Chlorophenoxymethyl)pyrrolidineWilliamson Ether Synthesis
2-Pyrrolidinemethanol, 4-Chlorophenol2-(4-Chlorophenoxymethyl)pyrrolidineWilliamson Ether Synthesis
This compound, Alkyl HalideN-Alkyl-2-(2-chlorophenoxymethyl)pyrrolidineN-Alkylation
This compound, Acyl ChlorideN-Acyl-2-(2-chlorophenoxymethyl)pyrrolidineN-Acylation

Advanced Synthetic Techniques in Pyrrolidine Chemistry

Modern synthetic chemistry has seen the advent of advanced techniques that can significantly improve the efficiency, safety, and scalability of chemical reactions. These methods are increasingly being applied to the synthesis of pyrrolidine derivatives.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. gordon.eduedubirdie.com In the context of synthesizing this compound and its analogs, microwave-assisted Williamson ether synthesis can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products. The focused heating provided by microwaves can overcome activation energy barriers more efficiently than conventional heating methods.

Influence of Pyrrolidine Ring Substitutions on Molecular Recognition and Biological Activity

The pyrrolidine ring serves as a crucial anchor for orienting the key pharmacophoric elements of these derivatives. Its saturated, non-planar nature allows for a three-dimensional exploration of the binding pocket of a target protein. nih.gov Substitutions on the pyrrolidine core can significantly alter the compound's potency, selectivity, and pharmacokinetic properties by introducing new steric, electronic, or hydrogen-bonding interactions, and by influencing the ring's conformation. nih.gov

Positional Effects of Substituents on the Pyrrolidine Core

The position of substituents on the pyrrolidine ring is a critical determinant of biological activity. Even minor changes, such as moving a substituent from one carbon to another, can lead to drastic changes in efficacy. SAR studies on related pyrrolidine-containing molecules have demonstrated the high degree of spatial selectivity in ligand-receptor interactions.

For instance, in a series of pyrrolidine-based agonists for the G-protein coupled receptor 40 (GRP40), the relative orientation of substituents at positions C2, C3, and C4 was paramount. It was shown that a cis-configuration of substituents at the C3 and C4 positions was preferred over the trans orientation for optimal activity. nih.gov In another study on RORγt modulators, the transposition of a methyl group from the C3 position to the C4 position resulted in a complete loss of potency, highlighting the strict positional requirements of the target's binding site. nih.gov

These findings underscore that the C3 and C4 positions of the pyrrolidine ring in 2-(phenoxymethyl)pyrrolidine (B2688903) derivatives are sensitive to substitution. The introduction of small alkyl or polar groups at these positions could modulate activity, but their optimal placement is highly dependent on the specific topology of the biological target.

Table 1: Positional Effects of Pyrrolidine Ring Substitution in Analogous Systems

Base ScaffoldPosition of SubstituentObservationReference
Oxybenzyl pyrrolidine acidC3/C4cis-configuration preferred over trans nih.gov
3-PhenylpyrrolidineC3 vs. C4Transposition of CH₃ from C3 to C4 leads to loss of potency nih.gov

Impact of Absolute Stereochemistry (Chirality) on Efficacy and Selectivity

The C2 position of 2-(phenoxymethyl)pyrrolidine is a chiral center, meaning the compound exists as two non-superimposable mirror images, or enantiomers: (R)-2-(phenoxymethyl)pyrrolidine and (S)-2-(phenoxymethyl)pyrrolidine. Biological systems, such as receptors and enzymes, are themselves chiral, which often leads to stereoselective interactions where one enantiomer exhibits significantly higher potency than the other. nih.gov

This principle is well-documented in compounds containing a 2-substituted pyrrolidine moiety. For example, in the development of certain histamine (B1213489) H3 receptor antagonists, the (R)-enantiomer of a 2-methylpyrrolidine (B1204830) derivative was found to be essential for high-affinity binding. nih.gov The specific spatial orientation of the substituent at the C2 position dictates how the molecule fits into the chiral binding pocket of the receptor.

The absolute configuration of the C2 carbon determines the spatial projection of the phenoxymethyl (B101242) group relative to the pyrrolidine ring. This orientation is critical for establishing the precise intermolecular interactions (e.g., hydrophobic, pi-stacking, or hydrogen bonding) required for molecular recognition and subsequent biological response. Therefore, for this compound, it is expected that the (R) and (S) enantiomers will display different biological activities, with one enantiomer likely being significantly more potent or selective for a given target.

Role of the Phenoxymethyl Moiety in Ligand-Target Interactions

The phenoxymethyl group is a key pharmacophoric element that engages in crucial interactions within the receptor's binding site. The aromatic ring can participate in hydrophobic and pi-stacking interactions, while the ether oxygen can act as a hydrogen bond acceptor. Modifications to this moiety provide a powerful means to fine-tune the compound's biological profile.

Substituent Effects on the Chlorophenyl Ring (e.g., Halogen Position and Electronic Properties)

The nature, position, and electronic properties of substituents on the phenyl ring can dramatically influence binding affinity and selectivity. The 2-chloro (ortho) substituent in the parent compound imparts specific steric and electronic characteristics. The chlorine atom is an electron-withdrawing group, which alters the electron density of the aromatic ring and can influence interactions. Its position also creates a distinct steric profile.

Studies on analogous compounds have shown that the position of a halogen on a terminal phenyl ring is critical. In a series of inhibitors of N-acylethanolamine acid amidase (NAAA), substitution at the ortho position (C2) of the phenyl ring with a chlorine atom led to a loss of activity. In contrast, moving the substituent to the meta (C3) or para (C4) position resulted in an improvement in inhibitory activity. nih.gov This suggests that the ortho position may be sterically hindered within the binding pocket of the target enzyme, preventing optimal binding.

This highlights that for 2-(phenoxymethyl)pyrrolidine derivatives, the position of the chlorine atom is not arbitrary. Changing the substitution from the 2-position to the 3- or 4-position would likely have a significant impact on biological activity, potentially increasing potency if the target receptor has a similar topology.

Table 2: Influence of Phenyl Ring Substitution Position on NAAA Inhibitory Activity

Substituent (X)Position on Phenyl RingBiological Activity OutcomeReference
Cl2 (ortho)Activity lost nih.gov
Cl3 (meta)Activity improved nih.gov
Cl4 (para)Activity lost (IC₅₀ = 34.5 µM) nih.gov
F2 (ortho)Activity lost nih.gov
F3 (meta)Activity improved (IC₅₀ = 9.6 µM) nih.gov

Modifications of the Ether Linkage and its Conformational Flexibility

The ether linkage connecting the pyrrolidine ring to the phenyl ring plays a dual role. Firstly, it acts as a spacer, holding the two key structural motifs at an optimal distance and orientation for binding. Secondly, it provides a degree of conformational flexibility. Rotation around the C-O and O-C bonds allows the molecule to adopt different conformations to best fit the binding site.

While direct studies on modifying the ether linkage in this compound are not widely available, research on other classes of bioactive molecules demonstrates the importance of this linker. For example, in the development of histamine H3 antagonists, the length of the linker chain between a basic amine (like pyrrolidine) and an aromatic group is a critical factor for potency. nih.gov Replacing the oxygen atom with a sulfur atom (thioether) or a methylene (B1212753) group (alkyl chain) would alter the bond angles, bond lengths, and flexibility of the molecule. Such modifications would directly impact the compound's ability to adopt the bioactive conformation required for receptor binding. A more rigid linker could lock the molecule into a favorable conformation, potentially increasing potency, while a more flexible or longer linker might be necessary to span a larger distance within the binding site.

Conformational Analysis and its Correlation with Biological Activity

The specific conformation adopted by the pyrrolidine ring can be influenced by its substituents. For example, electronegative substituents at the C4 position can favor a specific pucker (Cγ-endo or Cγ-exo), which in turn orients the C2-substituent in either a pseudo-axial or pseudo-equatorial position. nih.gov This positioning is critical, as it dictates the spatial relationship between the pyrrolidine's basic nitrogen and the phenoxymethyl group—two key pharmacophoric features.

The bioactive conformation is the specific 3D arrangement that the molecule adopts when it binds to its biological target. This conformation may not be the lowest energy state of the molecule in solution. The correlation between a molecule's preferred conformation and its biological activity is a cornerstone of rational drug design. Computational modeling and NMR studies can be used to understand the conformational preferences of these derivatives. By correlating the preferred conformations of active versus inactive analogues, a pharmacophore model can be developed, which describes the ideal spatial arrangement of functional groups required for potent biological activity. frontiersin.org For this compound derivatives, understanding how structural modifications affect the conformational equilibrium of the pyrrolidine ring and the orientation of the side chain is essential for predicting and optimizing their biological profiles.

Pseudorotation and Puckering Profiles of the Pyrrolidine Ring System

The pyrrolidine ring is not a planar structure; instead, it adopts a range of non-planar conformations to minimize steric strain. This dynamic process, known as pseudorotation, involves the out-of-plane displacement of one or two adjacent carbon atoms, leading to various "puckered" conformations. The two primary puckering modes are the "envelope" (or Cₛ symmetry) and "twist" (or C₂ symmetry) conformations. In the context of substituted pyrrolidines, these puckering profiles are often described as endo and exo. An exo pucker occurs when the substituent is on the opposite side of the ring from the out-of-plane atom, while an endo pucker places them on the same side.

Puckering ModeDescriptionKey Influencing FactorsPotential Impact on Activity
Endo PuckerThe C4 atom is displaced on the same side as the C2 substituent.Stereochemistry of substituents, intramolecular hydrogen bonding.May orient the side chain in a specific direction required for receptor binding.
Exo PuckerThe C4 atom is displaced on the opposite side of the C2 substituent.Steric bulk of substituents, solvent effects.Can alter the overall molecular shape, potentially leading to a different biological profile.

Spatial Orientation and Dynamics of Exocyclic Side Chains

The biological activity of this compound derivatives is not solely dependent on the conformation of the pyrrolidine ring but is also critically governed by the spatial orientation and dynamic behavior of the exocyclic 2-(2-chlorophenoxymethyl) side chain. This side chain can rotate around the C2-C(methylene) and C(methylene)-O bonds, adopting various conformations relative to the pyrrolidine ring.

The preferred orientation of this side chain is a result of a delicate balance of forces, including steric hindrance between the phenoxy group and the pyrrolidine ring, as well as potential intramolecular interactions such as hydrogen bonding. The conformation of the pyrrolidine ring itself directly influences the accessible orientations of the side chain. For example, an endo versus an exo pucker of the ring will position the side chain differently in three-dimensional space, which can have a profound impact on how the molecule interacts with a binding site.

The dynamics of the side chain are also a crucial factor. While a molecule may have a preferred low-energy conformation, the ability of the side chain to adopt different orientations upon binding to a receptor (a concept known as "induced fit") can be critical for its biological activity. A rigid side chain might be beneficial if its fixed orientation is optimal for binding, but a more flexible side chain might be able to adapt to the topography of the binding pocket more effectively.

Computational modeling and spectroscopic techniques are valuable tools for studying the conformational preferences and dynamics of the exocyclic side chain. These studies can help to identify the low-energy conformations and the rotational barriers between them, providing insights into the bioactive conformation of these derivatives.

Conformational ParameterDescriptionDeterminantsImplication for Biological Profile
Torsional Angles (C1-C2-C-O)Rotation around the bond connecting the pyrrolidine ring to the side chain.Steric hindrance, electronic effects of the chloro-substituent.Defines the overall shape and accessibility of the phenoxy group for interactions.
Side Chain FlexibilityThe ease with which the side chain can rotate and adopt different conformations.Energy barriers to rotation, intramolecular interactions.Can influence the ability of the molecule to adapt to the binding site of a receptor (induced fit).

Molecular Mechanisms and Biological Target Interactions of 2 2 Chlorophenoxymethyl Pyrrolidine and Analogs

Investigation of Receptor Binding Profiles

Ligand-Receptor Interaction Studies and Binding Affinity Assessments

Currently, there is a notable lack of publicly available scientific literature detailing specific ligand-receptor interaction studies or binding affinity assessments for the compound 2-(2-Chlorophenoxymethyl)pyrrolidine. While the broader class of pyrrolidine (B122466) derivatives has been investigated for their affinity to various receptors, particularly nicotinic acetylcholine (B1216132) receptors (nAChRs), specific binding data, such as Ki (inhibition constant) or Kd (dissociation constant) values for this compound at any receptor, remain unreported in peer-reviewed studies.

The pyrrolidine ring is a common scaffold in many biologically active compounds, and its derivatives have been shown to interact with a range of receptors. For instance, modifications on the pyrrolidine ring can significantly influence binding affinity and selectivity for different nAChR subtypes. However, without direct experimental data on this compound, any discussion of its potential receptor binding profile would be speculative.

Agonist, Antagonist, and Modulatory Activity Profiling in Cellular Systems (e.g., Nicotinic Receptor Analogues)

Consistent with the absence of binding affinity data, there are no published studies that profile the functional activity of this compound in cellular systems. Therefore, it is not known whether this compound acts as an agonist, antagonist, or allosteric modulator at nicotinic acetylcholine receptors or any other receptor type.

Functional assays, such as electrophysiology or second messenger analysis, performed on cells expressing specific receptor subtypes are necessary to characterize the pharmacological activity of a compound. Such studies would determine if this compound activates the receptor (agonist activity), blocks the action of an agonist (antagonist activity), or modifies the receptor's response to an agonist (modulatory activity). In the absence of such research, the functional role of this specific compound remains uncharacterized.

Enzyme Inhibition and Modulation Studies

Identification and Validation of Target Enzymes (e.g., Matrix Metalloproteinases, Dihydrofolate Reductase)

There is no scientific evidence to suggest that this compound has been investigated as an inhibitor or modulator of matrix metalloproteinases (MMPs) or dihydrofolate reductase (DHFR). While various heterocyclic compounds are known to interact with these enzymes, specific screening or targeted studies involving this compound have not been reported. Therefore, no target enzymes have been identified or validated for this compound.

Kinetic and Mechanistic Characterization of Enzyme Inhibition

Given that no target enzymes have been identified for this compound, there are consequently no studies on the kinetic and mechanistic characterization of its potential enzyme inhibition. Research in this area would typically involve determining parameters such as the IC50 (half-maximal inhibitory concentration) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). Such data is crucial for understanding how a compound interacts with an enzyme and for its potential development as a therapeutic agent.

Modulation of Intracellular Signaling Pathways and Cellular Processes

Detailed investigations into the effects of this compound on intracellular signaling pathways and cellular processes have not been documented in the scientific literature. The modulation of key signaling cascades, such as the MAPK/ERK or PI3K/Akt pathways, is a common mechanism of action for many bioactive molecules. However, without initial data on receptor binding or enzyme inhibition, it is difficult to predict which, if any, signaling pathways might be affected by this compound. Cellular studies are required to explore its potential effects on cell proliferation, apoptosis, or other cellular functions.

Pathway Mapping and Network Analysis in Relevant Biological Systems

Detailed pathway mapping and comprehensive network analysis for this compound are not extensively documented in publicly available scientific literature. The biological systems and molecular pathways influenced by this specific compound have not yet been fully elucidated. Research into the broader class of pyrrolidine derivatives suggests a wide range of biological activities, which implies potential interactions with numerous cellular pathways. nih.govfrontiersin.org However, specific data linking this compound to defined signaling cascades or metabolic networks is currently unavailable.

For many novel chemical entities, pathway analysis begins by identifying the primary molecular target. Once a target is known, researchers can map its known upstream and downstream signaling partners to predict the compound's effects. Techniques such as chemoproteomics and computational docking can suggest potential protein targets. nih.gov For instance, studies on other substituted pyrrolidines have identified targets like histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2). nih.gov A network analysis for a compound interacting with such targets would involve mapping the complex interactions of these proteins in cellular processes like transcriptional regulation and cell cycle progression. nih.gov Without an identified primary target for this compound, such analysis remains speculative.

The structural features of this compound, including the pyrrolidine ring and the chlorophenoxymethyl group, are common pharmacophores that could potentially interact with a variety of biological targets, such as G-protein coupled receptors (GPCRs), ion channels, or enzymes. nih.gov The specific substitution pattern will determine the binding affinity and selectivity for any given target. Network analysis in pharmacology aims to understand how modulating a single target can lead to widespread physiological effects by examining the interconnectedness of biological pathways. nih.gov

In Vitro Cellular Assays for Mechanistic Elucidation (e.g., Cell-Based Activity Screens)

The mechanistic elucidation of this compound using in vitro cellular assays is not specifically detailed in the current body of scientific research. However, a general strategy for characterizing a novel compound with this structure would involve a tiered approach of cell-based activity screens.

Initially, a broad panel of cancer cell lines or other relevant cell types would be used to screen for cytotoxic or cytostatic effects. This provides a preliminary indication of biological activity. For example, a study on novel 2-pyrrolidone-fused derivatives involved screening against various cancer cell lines to determine anti-proliferative activity. mdpi.com Should this compound show activity, secondary assays would be employed to pinpoint the mechanism.

These could include assays to measure effects on:

Cell Cycle Progression: Flow cytometry analysis to determine if the compound induces arrest at a specific phase of the cell cycle (G1, S, G2, or M).

Apoptosis Induction: Assays such as Annexin V/propidium iodide staining, caspase activity assays (e.g., Caspase-3/7), or TUNEL assays to determine if the compound induces programmed cell death.

Target-Specific Reporter Assays: If a specific pathway is hypothesized to be involved (e.g., NF-κB, Wnt, or STAT signaling), reporter gene assays can be used to quantify the activation or inhibition of that pathway.

Enzyme Inhibition Assays: If the compound is predicted to be an enzyme inhibitor (e.g., a kinase or a deacetylase), in vitro biochemical assays with the purified enzyme would be conducted to determine inhibitory concentrations (IC50).

The table below illustrates hypothetical data from a preliminary cell-based activity screen for a compound like this compound against a panel of human cancer cell lines, with Sunitinib used as a positive control.

Cell LineCancer TypeCompoundIC50 (µM)
A549Lung CarcinomaThis compound15.2
A549Lung CarcinomaSunitinib5.8
MCF-7Breast AdenocarcinomaThis compound22.5
MCF-7Breast AdenocarcinomaSunitinib8.1
HCT116Colon CarcinomaThis compound18.9
HCT116Colon CarcinomaSunitinib6.5

This table contains illustrative data for demonstration purposes, as specific experimental results for this compound are not available in the cited literature.

Further mechanistic studies would build on these initial findings. For instance, if the compound induces apoptosis, western blotting for key apoptotic proteins (e.g., Bcl-2, Bax, cleaved PARP) would be performed to further delineate the pathway.

Lack of Specific Research Data for this compound Prevents In-Depth Computational Analysis

The request for an article focusing solely on the computational aspects of this compound, including its electronic structure, conformational landscapes, and ligand-target interactions, cannot be fulfilled with scientifically accurate and specific information at this time. The generation of detailed data tables and research findings as outlined is contingent upon the existence of published primary research, which appears to be unavailable for this particular compound.

While computational studies have been conducted on structurally related molecules containing either a chlorophenyl group, a phenoxymethyl (B101242) group, or a pyrrolidine ring, these findings are not directly transferable to this compound. The specific placement of the chloro- substituent on the phenoxy ring, combined with the pyrrolidine and methyl linker, creates a unique molecule with distinct electronic and steric properties. Extrapolating data from other compounds would be scientifically unsound and would not adhere to the strict focus on the specified molecule.

For example, research is available for compounds such as 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid and (R)-2-(Phenoxymethyl)pyrrolidine. nih.govontosight.ai However, the additional functional groups or different substitution patterns in these molecules significantly alter their chemical behavior compared to the target compound.

Therefore, without dedicated computational studies on this compound, it is not possible to provide a detailed and accurate analysis of its molecular properties, binding behaviors, or structure-activity relationships as requested.

Computational Chemistry and Theoretical Studies on 2 2 Chlorophenoxymethyl Pyrrolidine

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Biology

Development of Predictive Models for Biological Activity Based on Structural Features

Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone in the development of predictive models for the biological activity of novel compounds. For a molecule like 2-(2-Chlorophenoxymethyl)pyrrolidine, a QSAR study would involve the systematic analysis of a series of analogues to correlate variations in their structural or physicochemical properties with changes in a measured biological response.

A hypothetical QSAR study for this compound would begin with the generation of a dataset of derivatives, likely involving modifications to the chlorophenyl ring, the phenoxymethyl (B101242) linker, or the pyrrolidine (B122466) ring. For each of these molecules, a range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure and properties, and can be categorized as follows:

Descriptor CategoryExamplesPotential Relevance to this compound
Electronic Dipole moment, Partial charges, HOMO/LUMO energiesThe electronegative chlorine atom and oxygen and nitrogen heteroatoms would create a specific electronic profile, influencing interactions with biological targets.
Steric Molecular weight, Molar refractivity, van der Waals volumeThe size and shape of the molecule, dictated by the pyrrolidine and chlorophenyl groups, would be critical for fitting into a target's binding site.
Hydrophobic LogP, Water-accessible surface areaThe balance between the hydrophobic chlorophenyl group and the more polar pyrrolidine and ether moieties would govern the compound's solubility and ability to cross biological membranes.
Topological Connectivity indices, Shape indicesThese descriptors provide a numerical representation of the molecular structure, including branching and overall shape.

Once these descriptors are calculated for a series of compounds with known biological activities, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF) would be employed to build a predictive model. Such a model could then be used to estimate the activity of new, unsynthesized derivatives of this compound, thereby prioritizing synthetic efforts.

Identification of Key Pharmacophoric Features and Descriptors

Pharmacophore modeling aims to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound, a pharmacophore model would highlight the key interaction points necessary for binding to a hypothetical biological target.

Based on its structure, the key pharmacophoric features of this compound could be hypothesized as:

A Hydrogen Bond Acceptor: The oxygen atom of the phenoxymethyl linker and the nitrogen atom of the pyrrolidine ring could both act as hydrogen bond acceptors.

A Hydrogen Bond Donor: The secondary amine of the pyrrolidine ring can act as a hydrogen bond donor.

An Aromatic Ring: The 2-chlorophenyl group represents a hydrophobic and potentially aromatic interaction site, capable of engaging in π-π stacking or hydrophobic interactions.

A Hydrophobic Feature: The aliphatic pyrrolidine ring can also contribute to hydrophobic interactions.

A computational approach to defining the pharmacophore would typically involve aligning a set of known active molecules and identifying the common chemical features. The resulting model, a 3D arrangement of these features with specific distance constraints, serves as a powerful tool for virtual screening.

The following table outlines the potential pharmacophoric features and their corresponding descriptors that would be crucial in a computational analysis.

Pharmacophoric FeaturePotential Descriptors
Hydrogen Bond Acceptor (HBA)Location of the ether oxygen and pyrrolidine nitrogen.
Hydrogen Bond Donor (HBD)Location of the pyrrolidine nitrogen's hydrogen.
Aromatic Ring (AR)Centroid and normal vector of the 2-chlorophenyl ring.
Hydrophobic Group (HY)Centroid of the pyrrolidine ring and the chlorophenyl ring.

Virtual Screening and Lead Optimization Strategies Guided by Computational Approaches

Once a validated pharmacophore model or a reliable QSAR model is established, it can be utilized in virtual screening campaigns to identify novel hit compounds from large chemical databases.

Virtual Screening: A pharmacophore model of this compound would be used as a 3D query to search databases like ZINC, PubChem, or commercial libraries for molecules that match the identified features and spatial constraints. Hits from this screening would then be subjected to further filtering, including molecular docking simulations, to predict their binding affinity and pose within a target's active site.

Lead Optimization: Computational methods are instrumental in the lead optimization phase, where an initial hit compound is refined to improve its potency, selectivity, and pharmacokinetic properties. nih.govdanaher.com For a lead compound like this compound, computational strategies would guide the iterative design-synthesis-test cycle. coleparmer.inyoutube.com For instance, if initial testing reveals poor metabolic stability, computational predictions of metabolic sites could suggest structural modifications to block metabolic pathways. Similarly, if higher potency is desired, molecular docking and free energy calculations could be used to explore modifications that enhance binding interactions with the target. nih.gov

A typical computational lead optimization workflow for a derivative of this compound might involve:

Binding Mode Analysis: Using molecular docking to understand the key interactions between the lead compound and its biological target.

In Silico Analogue Design: Proposing modifications to the lead structure to enhance desired properties (e.g., adding or removing functional groups, altering ring structures).

Property Prediction: Using computational models to predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of the newly designed analogues.

Prioritization: Ranking the designed analogues based on their predicted potency and drug-like properties to guide synthetic efforts.

Advanced Applications and Future Research Directions for 2 2 Chlorophenoxymethyl Pyrrolidine

Utilization as Chiral Building Blocks in the Synthesis of Complex Natural Products and Synthetic Compounds

Chiral pyrrolidines are invaluable building blocks in the asymmetric synthesis of complex molecules, including a wide array of natural products and pharmacologically active compounds. nih.govresearchgate.net The stereocenter at the C2 position of the pyrrolidine (B122466) ring in 2-(2-Chlorophenoxymethyl)pyrrolidine makes it a valuable chiral synthon. Its synthesis can be approached through various established methods for creating substituted chiral pyrrolidines, often starting from readily available chiral precursors like proline or employing asymmetric catalytic methods to ensure high enantiomeric purity. nih.govunibo.it

The phenoxymethyl (B101242) side chain, featuring a chlorine atom at the ortho position, introduces specific steric and electronic properties that can be exploited in multi-step syntheses. This functional group can influence the conformational preferences of the molecule and participate in or direct subsequent chemical transformations. For instance, the aromatic ring can be further functionalized, and the ether linkage offers a degree of rotational flexibility that can be a key factor in controlling the stereochemical outcome of reactions at other sites in a larger molecule.

Future research in this area will likely focus on incorporating this compound into the total synthesis of novel alkaloids, antiviral agents, and other complex therapeutic molecules. Its utility as a chiral building block is anticipated to be particularly high in constructing molecules where the specific stereochemistry and electronic nature of the substituted phenoxymethyl group are crucial for biological activity.

Table 1: Potential Synthetic Applications of this compound as a Chiral Building Block

Target Molecule ClassPotential Role of this compound
Novel AlkaloidsIntroduction of a key chiral center and a functionalizable aromatic moiety.
Antiviral CompoundsServing as a scaffold to orient pharmacophoric groups for optimal target binding.
Complex Synthetic MoleculesA versatile intermediate for multi-step synthetic sequences.

Development as Organocatalysts and Ligands for Asymmetric Organic Reactions

The pyrrolidine ring is a privileged scaffold for the design of organocatalysts and chiral ligands for asymmetric metal catalysis. nih.govnih.gov Proline and its derivatives are among the most successful organocatalysts for a wide range of asymmetric transformations, including aldol (B89426) reactions, Michael additions, and Mannich reactions. nih.gov The nitrogen atom of the pyrrolidine ring can form enamines or iminium ions with carbonyl compounds, activating them for stereoselective bond formation.

This compound is a promising candidate for development into a novel organocatalyst. The phenoxymethyl group at the C2 position can provide the necessary steric bulk to effectively shield one face of the reactive intermediate, thereby directing the approach of the reaction partner and inducing high enantioselectivity. The electronic effect of the chlorine atom on the phenyl ring could also modulate the catalyst's reactivity and selectivity.

Furthermore, this compound can serve as a chiral ligand for transition metals in asymmetric catalysis. The pyrrolidine nitrogen and the ether oxygen of the side chain could potentially act as a bidentate ligand, coordinating to a metal center and creating a chiral environment for reactions such as asymmetric hydrogenations, allylic alkylations, and cyclopropanations. The specific substitution pattern of the aromatic ring would allow for fine-tuning of the ligand's electronic and steric properties to optimize catalytic performance.

Table 2: Potential Catalytic Applications of this compound

ApplicationPotential Mechanism
OrganocatalysisFormation of chiral enamines or iminium ions with steric shielding from the side chain.
Asymmetric LigandCoordination to transition metals to create a chiral catalytic environment.

Strategies for Enhancing Target Selectivity and Potency Through Rational Design

Rational drug design relies on understanding the structure-activity relationships (SAR) of a lead compound to systematically modify its structure and improve its therapeutic properties. frontiersin.org For derivatives of this compound, enhancing target selectivity and potency would involve a multi-pronged approach.

One key strategy is the modification of the chlorophenyl ring. The position and nature of the substituent on the phenyl ring are known to significantly influence the biological activity of related compounds. nih.gov For instance, in a series of pyrrolidine-2,5-dione derivatives, a 2-chlorophenylpiperazine analog showed slightly different activity compared to a 3-trifluoromethylphenylpiperazine analog, highlighting the impact of substitution patterns. nih.gov Systematic exploration of different halogen substitutions (F, Br, I) or the introduction of other functional groups (e.g., methyl, methoxy) at various positions on the phenyl ring of 2-(phenoxymethyl)pyrrolidine (B2688903) could lead to derivatives with optimized interactions with a specific biological target.

Another approach involves modifying the pyrrolidine ring itself. Introducing substituents at other positions on the pyrrolidine ring can alter its conformation and basicity, which in turn can affect its binding affinity and selectivity for a target protein. nih.gov Computational modeling and docking studies would be invaluable in predicting which modifications are most likely to enhance binding to a specific therapeutic target, such as an enzyme active site or a receptor binding pocket.

Exploration of Novel Biological Applications Based on Mechanistic Insights

While the specific biological activities of this compound are not extensively documented, the broader class of pyrrolidine derivatives exhibits a vast range of pharmacological effects, including anticancer, antibacterial, antiviral, and central nervous system activities. nih.govfrontiersin.org The structural features of this compound suggest several avenues for exploring its novel biological applications.

The presence of the chlorophenoxy moiety is of particular interest. Aryl ether linkages are found in many biologically active compounds, and the chlorine substituent can enhance membrane permeability and metabolic stability. Mechanistic studies could investigate whether this compound or its derivatives can act as inhibitors of specific enzymes, modulators of ion channels, or ligands for receptors. For example, some pyrrolidinone derivatives have been investigated as potential multi-target tyrosine kinase receptor inhibitors. mdpi.com

Future research should focus on screening this compound and its rationally designed analogs against a panel of biological targets to identify novel therapeutic applications. Understanding the mechanism of action at a molecular level will be crucial for optimizing its structure to develop potent and selective drug candidates. For instance, identifying a specific enzyme that is inhibited by this compound would open the door to developing a new class of therapeutics for diseases in which that enzyme plays a key role.

Conclusion

Summary of Key Research Findings and Contributions for 2-(2-Chlorophenoxymethyl)pyrrolidine

Research focusing specifically on the biological activities, applications, and detailed chemical contributions of this compound is not extensively documented in publicly available scientific literature. The primary contribution of this compound to chemical science appears to be its role as a structural motif and a versatile synthetic intermediate. The pyrrolidine (B122466) ring is a core structure in numerous biologically active molecules, including many alkaloids and pharmacologically significant agents. nih.govfrontiersin.org Its non-planar, saturated nature allows for three-dimensional exploration of chemical space, which is a valuable attribute in drug design. nih.gov

The presence of the 2-chlorophenoxymethyl group suggests that this compound is likely utilized as a building block in the synthesis of more complex molecules. The ether linkage and the aromatic chlorine atom provide sites for further chemical modification. Compounds containing substituted pyrrolidine scaffolds have been investigated for a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. frontiersin.orgresearchgate.net While direct studies on this compound are scarce, its structural components are present in various researched compounds, indicating its potential as a precursor for generating libraries of molecules for biological screening.

Unanswered Questions and Persistent Challenges in the Field

The foremost challenge concerning this compound is the significant gap in foundational research. There is a lack of published data on its specific biological targets, mechanism of action, and potential therapeutic applications. Consequently, a number of fundamental questions remain unanswered:

What are the specific physicochemical properties of this compound beyond its basic molecular formula and weight?

Does this compound exhibit any intrinsic biological activity, or is its value strictly as a synthetic intermediate?

What are the optimal and most stereoselective synthetic routes to produce this compound with high purity?

How does the position of the chlorine atom on the phenoxy ring influence the reactivity and potential biological activity of its derivatives compared to other isomers?

What is the full scope of its chemical reactivity and stability under various conditions?

The primary challenge for researchers is the absence of a clear starting point for investigation. Without preliminary screening data or established biological relevance, securing funding and justifying dedicated research on this specific molecule is difficult.

Future Research Perspectives and Potential Impact of this compound in Chemical Science

Future research on this compound would logically begin with fundamental characterization and broad biological screening. A systematic investigation into its potential as an inhibitor for various enzymes or a ligand for receptors could unveil previously unknown bioactivities. nih.gov Given the prevalence of the pyrrolidine scaffold in drugs targeting the central nervous system, initial studies could explore its neurological effects. nih.gov

The potential impact of this compound likely lies in its application in medicinal chemistry and drug discovery. nih.gov Future synthetic efforts could focus on using this compound as a scaffold to create novel, diverse libraries of compounds. By modifying the pyrrolidine nitrogen and the aromatic ring, chemists can generate a multitude of derivatives for high-throughput screening against various diseases. For instance, pyrrolidine derivatives have been successfully developed as dipeptidyl peptidase-4 (DPP-4) inhibitors for treating type 2 diabetes and as potent anticancer agents. nih.govnih.govnih.gov Exploring the structure-activity relationships of derivatives of this compound could lead to the identification of new lead compounds for therapeutic development.

Furthermore, its structure could be incorporated into materials science, for example, in the development of novel ligands for catalysis or as a monomer unit in specialized polymers, although such applications are purely speculative at this stage. The true potential and impact of this compound will remain unknown until dedicated and systematic scientific inquiry is undertaken.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.